molecular formula C14H21NO B115275 2-Nonanoylpyridine CAS No. 143773-13-1

2-Nonanoylpyridine

Cat. No. B115275
CAS RN: 143773-13-1
M. Wt: 219.32 g/mol
InChI Key: MBWBQWMBPVFJCV-UHFFFAOYSA-N
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Description

2-Nonanoylpyridine (2-NP) is an organic compound belonging to the family of pyridines. It is an aliphatic compound, and has a molecular formula of C9H16N. It is an aromatic heterocyclic compound, which consists of a six-membered ring with one nitrogen atom and four carbon atoms, and a nine-carbon aliphatic chain attached to the nitrogen atom. 2-NP is a colorless, water-soluble liquid with a pungent odor.

Scientific Research Applications

Organic Synthesis

“2-Nonanoylpyridine” is used in organic synthesis. It serves as a powerful molecule of electrophiles and nucleophiles in reactions . This makes it a versatile compound in the field of organic synthesis.

Synthesis of N-(Pyridin-2-yl)imidates

A synthetic protocol of several substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates is reported . The reaction process involved the in situ formation of the corresponding α-iminontriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 .

Conversion into N-Heterocycles

A preliminary synthetic application of the present N-(pyridin-2-yl)imidates was carried out for their facile conversion into the N-heterocycles 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine in the presence of the corresponding ethylenediamine and 1,3-diaminopropane .

Synthesis of Ester, Amides, and Amidines

Imidates, such as “2-Nonanoylpyridine”, serve as powerful molecules in the synthesis of esters, amides, and amidines . This makes it a valuable compound in the production of these classes of compounds.

Synthesis of Heterocyclic Molecules

Imidates are also used in the synthesis of heterocyclic molecules . This makes “2-Nonanoylpyridine” a useful compound in the production of heterocyclic molecules.

Transformation into N-Heterocycles

Studies have reported on the successful transformation of imidates into a series of N-heterocycles, such as imidazolines, (benz)imidazoles, (benz)oxazoles, oxazolines, thiazolines, and azines .

Safety and Hazards

The safety data sheet for 2-Nonanoylpyridine indicates that it has certain hazards, including acute toxicity (oral), skin irritation, eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-pyridin-2-ylnonan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-2-3-4-5-6-7-11-14(16)13-10-8-9-12-15-13/h8-10,12H,2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWBQWMBPVFJCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397222
Record name 2-NONANOYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nonanoylpyridine

CAS RN

143773-13-1
Record name 2-NONANOYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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